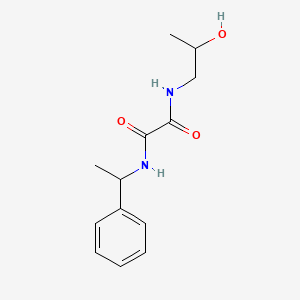
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
Vue d'ensemble
Description
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide, also known as HPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPEA is a chiral molecule that contains two chiral centers, making it an interesting compound for studying stereochemistry.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide is not well understood. However, it has been proposed that this compound may act as a chiral auxiliary or a ligand in various chemical reactions. This compound may also interact with biological molecules, such as enzymes or receptors, through stereospecific interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound may have antioxidant and anti-inflammatory properties. This compound may also have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide in lab experiments include its chiral nature, which makes it an interesting compound for studying stereochemistry. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited availability and high cost.
Orientations Futures
For the study of N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide include investigating its mechanism of action, exploring its potential therapeutic applications, and developing new synthetic methodologies using this compound.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been studied for its potential as a ligand in metal-catalyzed reactions. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)8-14-12(17)13(18)15-10(2)11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQTPFRKYIKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC(C)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983872.png)
![ethyl 6-[4-(2-ethoxy-1-methyl-2-oxoethoxy)phenyl]-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3983891.png)
![methyl 2-hydroxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate dihydrochloride](/img/structure/B3983894.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-methyl-6-phenyl-1,2,4-triazin-5(4H)-one hydroiodide](/img/structure/B3983900.png)
![ethyl 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3983907.png)

![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)

![2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983934.png)
![6-(2,5-dimethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983936.png)

![5-imino-2-methyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983960.png)

![3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate](/img/structure/B3983975.png)